molecular formula C20H26N2O3S B285819 N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide

N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide

Cat. No. B285819
M. Wt: 374.5 g/mol
InChI Key: IFVKAGDRCCXPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission.

Mechanism of Action

N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide works by selectively blocking the P2Y1 receptor, which is activated by the endogenous nucleotide adenosine diphosphate (ADP). This receptor is primarily expressed on platelets and is involved in the activation of the glycoprotein IIb/IIIa receptor, which plays a key role in platelet aggregation.
Biochemical and Physiological Effects
Inhibition of the P2Y1 receptor by N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide results in a decrease in platelet aggregation and thrombus formation, which can be beneficial in the prevention of thrombotic events such as stroke and myocardial infarction. It has also been shown to have vasodilatory effects, which may be useful in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is a highly selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

1. Investigation of the role of P2Y1 receptors in the regulation of vascular tone and blood pressure.
2. Development of N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide analogs with improved solubility and pharmacokinetic properties.
3. Evaluation of the potential therapeutic benefits of P2Y1 receptor antagonists in the treatment of cardiovascular diseases.
4. Exploration of the effects of P2Y1 receptor antagonists on neurotransmission and cognitive function.
5. Investigation of the role of P2Y1 receptors in the development and progression of cancer.

Synthesis Methods

N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 6-aminohexanoic acid, followed by N-alkylation with 4-methylbenzyl chloride. The resulting intermediate is then treated with sodium hydride and 4-methylbenzenesulfonyl chloride to yield the final product.

Scientific Research Applications

N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied in the field of platelet research, where it has been shown to inhibit platelet aggregation and thrombus formation. It has also been investigated as a potential treatment for ischemic stroke, as well as a tool for studying the role of P2Y1 receptors in various physiological processes.

properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(4-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide

InChI

InChI=1S/C20H26N2O3S/c1-16-7-11-18(12-8-16)22-20(23)6-4-3-5-15-21-26(24,25)19-13-9-17(2)10-14-19/h7-14,21H,3-6,15H2,1-2H3,(H,22,23)

InChI Key

IFVKAGDRCCXPIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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